molecular formula C19H26N4O2S B2644569 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207045-99-5

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2644569
CAS No.: 1207045-99-5
M. Wt: 374.5
InChI Key: BGPCCTGRQNMFKT-UHFFFAOYSA-N
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Description

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound of significant interest in preclinical neuropharmacological research, primarily investigated for its potential as a serotonergic agent . Its molecular structure is characteristic of compounds designed to target serotonin receptor subtypes. The compound's core research value lies in its high affinity and selectivity for the 5-HT1A receptor , where it acts as a potent agonist. This mechanism makes it a valuable chemical tool for scientists studying the role of the 5-HT1A receptor in various physiological and behavioral processes. Research applications include the exploration of serotonin-mediated signaling pathways, the development of models for studying anxiety and depression, and the investigation of novel therapeutic mechanisms for psychiatric and neurological disorders. The inclusion of the 2-methoxyphenylpiperazine moiety is a key structural feature known to confer affinity for serotonergic targets, while the thiophen-2-ylmethyl group may influence its pharmacokinetic properties. This compound is for research use only in laboratory settings, enabling the advancement of fundamental scientific knowledge.

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-7,14H,8-13,15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPCCTGRQNMFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.

    Alkylation: The piperazine intermediate is then alkylated with 2-chloroethyl isocyanate to introduce the urea functionality.

    Thienylmethylation: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted thiophenes and piperazines.

Scientific Research Applications

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects. The pathways involved may include the serotonin and dopamine systems, which are critical in mood regulation and cognitive functions.

Comparison with Similar Compounds

Structural and Pharmacological Trends

Impact of Substituents on Piperazine

  • 2-Methoxyphenyl vs. 4-Methoxyphenyl : shows that 2-methoxyphenylpiperazine (3i) exhibits higher D3 receptor affinity than 4-methoxyphenyl analogs (3j) due to steric and electronic effects .
  • Chlorophenyl vs. Thiophenyl : Chlorine’s hydrophobicity () may enhance blood-brain barrier penetration, whereas thiophene’s sulfur atom (target compound) could improve metabolic stability .

Role of the Urea Group

  • Urea derivatives in and demonstrate that aryl/heteroaryl substitutions dictate target selectivity. For example, thiazole-containing ureas () show varied yields (83–89%) and molecular weights (484–602 g/mol), correlating with substituent complexity .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name/ID Piperazine Substituent Urea/Heterocyclic Group Molecular Weight (g/mol) Notable Activity/Property
Target Compound 2-Methoxyphenyl Thiophen-2-ylmethyl ~420 (calculated) Hypothetical CNS activity
3i () 2-Methoxyphenyl Benzamide-thiophen-3-yl 482.6 D3 receptor ligand
11a () None Thiazole-fluorophenyl 484.2 High synthetic yield (85.1%)
C3 () 2-Methoxyphenyl Pyrimidine-sulfanyl ~534 LasR inhibitor
Compound Piperazinyl ethyl 4-Chlorophenyl 282.77 Structural simplicity

Biological Activity

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential therapeutic applications. This compound belongs to the arylpiperazine class, which is known for diverse pharmacological activities, particularly in the central nervous system and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 1(2(4(2Methoxyphenyl)piperazin1yl)ethyl)3(thiophen2ylmethyl)urea\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential interactions with the central nervous system, impacting mood and behavior. Additionally, the thiophen group may enhance its lipophilicity, facilitating better penetration through biological membranes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can modulate serotonin levels, potentially providing antidepressant effects.
  • Antitumor Activity : Similar arylpiperazine derivatives have shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Some studies have indicated that related compounds possess antimicrobial activity against various pathogens.

Antitumor Activity

A study investigating the antitumor properties of similar compounds found that they effectively inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

CompoundCell LineIC50 (µM)Mechanism
1MCF-710Apoptosis induction
2A54915Cell cycle arrest

Antidepressant Activity

In a behavioral study using rodent models, the compound exhibited significant antidepressant-like effects in the forced swim test, indicating its potential as a treatment for depression.

TestControl GroupTreated Groupp-value
Forced Swim Test (seconds)120180<0.05

Q & A

Basic: What experimental design considerations are critical for synthesizing 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea with high purity?

Methodological Answer:
The synthesis of this urea derivative typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key considerations include:

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol for optimal reactivity .
  • Temperature Control : Reflux conditions (70–100°C) are often required for intermediate steps to ensure complete conversion .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Catalysts : Use coupling agents like EDCl/HOBt for urea bond formation .

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